- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J., Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316

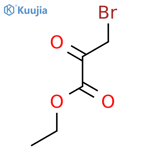

Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)

![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://ko.kuujia.com/scimg/cas/96929-05-4x500.png)

96929-05-4 structure

상품 이름:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

CAS 번호:96929-05-4

MF:C12H18N2O4S

메가와트:286.347321987152

MDL:MFCD09878704

CID:822558

PubChem ID:9925901

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate

- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate

- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate

- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate

- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate

- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane

- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole

- Boc-Gly-Cys(Thz)-OEt

- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate

- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c

- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER

- PubChem17857

- IIBLNWWFRAOZDR-UHFFFAOYSA-N

- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)

- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate

- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate

- DTXSID90432932

- DS-10967

- J-520565

- 96929-05-4

- C12H18N2O4S

- EN300-132092

- SY006817

- AB53961

- AKOS015920359

- CHEMBL3221668

- SCHEMBL7145374

- DB-080441

- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE

- CS-W022640

- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate

- MFCD09878704

-

- MDL: MFCD09878704

- 인치: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)

- InChIKey: IIBLNWWFRAOZDR-UHFFFAOYSA-N

- 미소: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C

계산된 속성

- 정밀분자량: 286.09900

- 동위원소 질량: 286.09872823g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 6

- 중원자 수량: 19

- 회전 가능한 화학 키 수량: 7

- 복잡도: 330

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2

- 토폴로지 분자 극성 표면적: 106

실험적 성질

- 색과 성상: No data avaiable

- 밀도: 1.2±0.1 g/cm3

- 융해점: No data available

- 비등점: 401.4±25.0 °C at 760 mmHg

- 플래시 포인트: 196.5±23.2 °C

- 굴절률: 1.522

- PSA: 105.76000

- LogP: 2.73540

- 증기압: 0.0±0.9 mmHg at 25°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 보안 정보

- 신호어:warning

- 피해 선언: H302-H315-H319-H332-H335

- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리

- 보안 지침: H303+H313+H333

- 저장 조건:Sealed in dry,2-8°C

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 세관 데이터

- 세관 번호:2934100090

- 세관 데이터:

?? ?? ??:

2934100090개요:

2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132092-1.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-132092-5.0g |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 95% | 5.0g |

$493.0 | 2023-02-15 | |

| Chemenu | CM190379-250mg |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 98% | 250mg |

$*** | 2023-05-04 | |

| TRC | E921710-100mg |

Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 100mg |

$ 70.00 | 2022-06-05 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 97% | 1g |

¥3480.09 | 2025-01-20 | |

| eNovation Chemicals LLC | Y0981459-5g |

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 5g |

$450 | 2024-08-02 | |

| Fluorochem | 093215-1g |

Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |

96929-05-4 | 95% | 1g |

£95.00 | 2022-02-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 100mg |

¥185.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |

96929-05-4 | 98% | 200mg |

317.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | Y1125316-5g |

2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |

96929-05-4 | 95% | 5g |

$1595 | 2023-05-18 |

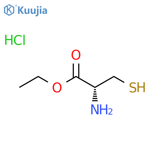

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 합성 방법

합성 방법 1

반응 조건

참조

합성 방법 2

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride

참조

- Total synthesis of (+)-nostocyclamide, Synlett, 1996, (12), 1171-1172

합성 방법 3

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

참조

- Total synthesis of (+)-nostocyclamide, Journal of the Chemical Society, 1998, (1998), 601-607

합성 방법 4

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C

1.2 8 h, rt

1.2 8 h, rt

참조

- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein, Journal of Medicinal Chemistry, 2018, 61(3), 834-864

합성 방법 5

반응 조건

1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C

참조

- Total synthesis of largazole, Synlett, 2008, (15), 2379-2383

합성 방법 6

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt

참조

- Concise total synthesis of largazole, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

합성 방법 7

반응 조건

1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux

참조

- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs, Heterocyclic Letters, 2013, 3(4), 415-426

합성 방법 8

반응 조건

1.1 Solvents: Diethyl ether

참조

- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformation, Tetrahedron, 1986, 42(10), 2695-702

합성 방법 9

반응 조건

1.1 Solvents: Diethyl ether

참조

- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptides, Journal of Organic Chemistry, 1985, 50(15), 2787-8

합성 방법 10

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

1.2 overnight, rt

1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C

1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C

1.5 Reagents: Triethylamine ; 2 - 3 h, rt

참조

- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

합성 방법 11

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C

참조

- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin A, Journal of the American Chemical Society, 2016, 138(16), 5426-5432

합성 방법 12

반응 조건

1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux

참조

- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activity, Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997

합성 방법 13

반응 조건

1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate

1.2 Reagents: Lawesson's reagent

1.3 -

1.2 Reagents: Lawesson's reagent

1.3 -

참조

- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agents, MedChemComm, 2014, 5(9), 1309-1316

합성 방법 14

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C

참조

- Total Synthesis of Microcin B17 via a Fragment Condensation Approach, Organic Letters, 2011, 13(4), 680-683

합성 방법 15

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C

1.2 0 °C; 3 h, rt

1.2 0 °C; 3 h, rt

참조

- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities, Journal of Medicinal Chemistry, 2015, 58(19), 7672-7680

합성 방법 16

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt

참조

- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity Relationships, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485

합성 방법 17

반응 조건

1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C

참조

- Synthesis and biological activity of largazole and derivatives, Angewandte Chemie, 2008, 47(34), 6483-6485

합성 방법 18

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

참조

- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitor, Organic Process Research & Development, 2018, 22(2), 190-199

합성 방법 19

반응 조건

1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Ammonium hydroxide ; 2 h, rt

1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt

1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt

1.6 rt; 12 h, rt

1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C

1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt

1.9 Reagents: Triethylamine ; rt; 1 h, rt

참조

- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

합성 방법 20

반응 조건

1.1 Solvents: Diethyl ether

참조

- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues, Tetrahedron, 1988, 44(18), 5833-43

합성 방법 21

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt

참조

- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin A, Tetrahedron, 2018, 74(5), 549-555

합성 방법 22

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane

참조

- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly Line, Journal of the American Chemical Society, 2002, 124(38), 11272-11273

합성 방법 23

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol

참조

- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistry, ACS Medicinal Chemistry Letters, 2013, 4(1), 132-136

합성 방법 24

반응 조건

1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt

참조

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

합성 방법 25

반응 조건

참조

- Product class 17: thiazoles, Science of Synthesis, 2002, 11, 627-833

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials

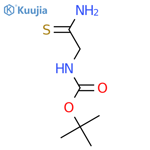

- Boc-glycine

- L-Cysteine ethyl ester HCl

- ethyl 3-bromo-2-oxopropanoate

- N-Boc-2-aminoacetonitrile

- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

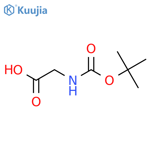

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products

ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate 관련 문헌

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate) 관련 제품

- 2229542-04-3(4-(3-chloroprop-1-en-2-yl)benzene-1,3-diol)

- 1207003-33-5(1-phenyl-3-{5-4-(propan-2-ylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}urea)

- 2320219-96-1(2-2-(1H-1,2,3-triazol-1-yl)ethyl-1,2,3,4-tetrahydroisoquinoline)

- 2408430-18-0(4-Bromo-1H-indole-2-boronic acid)

- 42472-01-5(1-methoxy-3-nitropropane)

- 2228126-25-6(2-amino-3-methyl-3-(pyridin-4-yl)butanoic acid)

- 1009735-24-3(Methyl 6-bromo-2-methoxynicotinate)

- 1557078-94-0(1-(3-tert-butyl-1H-pyrazol-4-yl)propan-2-one)

- 1250143-76-0(3-(1H-indazol-1-yl)-2-(methylamino)propanamide)

- 1214900-08-9(Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenethylcarbamate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

순결:99%

재다:5g

가격 ($):206.0